molecular formula C6H15N B1588602 (2R)-3,3-dimethylbutan-2-amine CAS No. 66228-31-7

(2R)-3,3-dimethylbutan-2-amine

Cat. No.: B1588602
CAS No.: 66228-31-7
M. Wt: 101.19 g/mol
InChI Key: DXSUORGKJZADET-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3,3-Dimethylbutan-2-amine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3,3-dimethylbutan-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 3,3-dimethylbutan-2-one.

    Reductive Amination: The ketone is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques such as crystallization with a chiral acid or chromatography on a chiral stationary phase may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R)-3,3-Dimethylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides can be used under appropriate conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C₆H₁₅N
  • CAS Number : 66228-31-7
  • Molecular Weight : 101.19 g/mol

Chirality Sensing

One of the prominent applications of (2R)-3,3-dimethylbutan-2-amine is in chirality sensing. In a study published in Nature Communications, this compound was used as a reference for evaluating the efficiency of probes designed for chirality detection. The research demonstrated that the compound's spatial diversity allows it to induce optical activity in chromophores, facilitating the measurement of enantiomeric excess through electronic circular dichroism (ECD) .

Case Study: Chirality Probes

ProbeECD Band (nm)Δε Value
3a (R)224-6.6
3b (R)258-14.2

This table summarizes the findings from experiments that utilized this compound to generate distinct ECD signals, confirming its efficacy as a chiral reference compound .

Catalysis in Organic Reactions

This compound has also been utilized in the synthesis of chiral ligands for catalysis. A recent study focused on improving the synthesis of chiral 1,4,7-triazacyclononane derivatives using this amine as a chiral building block. The resulting nickel complexes exhibited varying coordination geometries based on the steric bulk of substituents, impacting their catalytic activity in Csp³−Csp³ cross-coupling reactions .

Catalytic Activity Overview

Complex TypeCoordination GeometryYield (%)Enantioselectivity (%)
Dinuclear Tris(μ-chloro) Ni ComplexSignificant steric hindranceModerateLow
Mononuclear Ni-Dichloride ComplexLess steric hindranceHighHigh

This data illustrates how this compound contributes to enhancing enantioselectivity and yield in catalytic processes .

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its role as a chiral amine precursor in drug synthesis. For instance, it has been involved in the development of various bioactive compounds that target neurological conditions. The structural characteristics of this amine allow it to participate effectively in forming complex molecules with therapeutic properties .

Example: Drug Development

Research indicates that derivatives of this compound have been explored for their efficacy against neurodegenerative diseases such as Alzheimer's. These compounds serve as ligands for metal ions that play crucial roles in biological systems .

Mechanism of Action

The mechanism by which (2R)-3,3-dimethylbutan-2-amine exerts its effects depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the nature of its interactions with other molecules.

Comparison with Similar Compounds

    (2S)-3,3-Dimethylbutan-2-amine: The enantiomer of (2R)-3,3-dimethylbutan-2-amine, with similar chemical properties but different biological activities.

    3,3-Dimethylbutan-2-ol: A related compound with a hydroxyl group instead of an amine group.

    3,3-Dimethylbutan-2-one: The ketone precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer. Its specific three-dimensional arrangement allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral drug development.

Biological Activity

(2R)-3,3-Dimethylbutan-2-amine, with the molecular formula C6H15N and CAS number 66228-31-7, is a chiral amine that has garnered attention for its potential biological activities. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of chiral amines and complex molecules. Its unique stereochemistry allows it to interact selectively with biological targets, making it a subject of interest in medicinal chemistry and biochemical research.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes, thereby influencing metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, modulating their activity and affecting downstream signaling pathways.

Scientific Research Applications

  • Organic Synthesis : It serves as a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals.
  • Biochemical Assays : Utilized in enzyme-substrate interaction studies, this compound helps elucidate biochemical pathways.
  • Catalysis : Research has shown its effectiveness as a catalyst in enantioselective reactions, particularly in the epoxidation of olefins .

Enantioselective Epoxidation

A notable study demonstrated the use of this compound-derived catalysts for the enantioselective epoxidation of prochiral olefins. The results indicated that these catalysts achieved significant enantiomeric excess (ee) values, highlighting their potential in asymmetric synthesis:

OlefinCatalystConversion (%)Enantiomeric Excess (%)
5(S,R)-3a7575
7(S,S)-3i4541

This study illustrates the compound's utility in producing non-racemic epoxides, which are valuable in pharmaceutical applications .

Toxicological Profile

While this compound is primarily studied for its beneficial applications, understanding its toxicological profile is essential. The compound is classified as flammable and corrosive, with potential irritant effects on skin and respiratory tissues upon exposure . Long-term exposure may lead to chronic health effects depending on dosage and exposure pathways .

Summary of Findings

This compound exhibits significant biological activity through its interactions with enzymes and receptors. Its applications in organic synthesis and catalysis are noteworthy, especially in the context of asymmetric reactions. However, careful consideration of its safety profile is necessary to mitigate any health risks associated with its use.

Properties

IUPAC Name

(2R)-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUORGKJZADET-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415964
Record name (R)-(-)-3,3-Dimethyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66228-31-7
Record name (R)-(-)-3,3-Dimethyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3-Dimethyl-2-aminobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-3,3-dimethylbutan-2-amine
Reactant of Route 2
(2R)-3,3-dimethylbutan-2-amine
Reactant of Route 3
(2R)-3,3-dimethylbutan-2-amine
Reactant of Route 4
Reactant of Route 4
(2R)-3,3-dimethylbutan-2-amine
Reactant of Route 5
(2R)-3,3-dimethylbutan-2-amine
Reactant of Route 6
(2R)-3,3-dimethylbutan-2-amine
Customer
Q & A

Q1: How does (2R)-3,3-dimethylbutan-2-amine modify the platinum surface and influence its interaction with propylene oxide enantiomers?

A1: this compound acts as a chiral modifier on the Pt(111) surface. While the exact adsorption mechanism is not detailed in the abstract, it is likely that the amine group interacts with the platinum surface, leaving the chiral alkyl chain exposed. This creates a chiral environment on the surface. The study investigates how this chiral modification leads to stereoselective interactions with (R)- and (S)-propylene oxide. This selectivity suggests that the spatial arrangement of the chiral modifier on the surface creates different adsorption energies or geometries for the two enantiomers of propylene oxide [].

Q2: What are the potential implications of understanding the stereoselective interactions between chiral surfaces and propylene oxide enantiomers?

A2: This research contributes to the field of enantioselective heterogeneous catalysis. By understanding how chiral modifiers influence the adsorption and potential reactions of chiral molecules on surfaces, researchers can design more efficient catalysts for enantioselective synthesis. This is particularly important in the pharmaceutical industry, where the production of enantiomerically pure drugs is crucial [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.